L-Alanine, N-cyclopropyl- (9CI)
Description
L-Alanine, N-cyclopropyl- (9CI) (CAS: 10250-97-2) is a derivative of the naturally occurring amino acid L-alanine, where the amino group is substituted with a cyclopropyl ring. This modification introduces steric and electronic effects that differentiate it from unmodified L-alanine and other N-substituted analogs. Cyclopropyl groups are known to enhance metabolic stability and influence binding interactions in biological systems, making this compound of interest in pharmaceutical and biochemical research .
Properties
CAS No. |
10250-77-8 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.15704 |
Synonyms |
L-Alanine, N-cyclopropyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar N-Substituted L-Alanine Derivatives
Structural and Physicochemical Properties
The table below compares key structural and physicochemical properties of L-Alanine, N-cyclopropyl- (9CI) with other N-substituted derivatives:
Notes:
- Heterocyclic substituents (e.g., 2-pyridinyl, 2-benzothiazolyl) may enhance binding to biological targets due to aromatic or sulfur-containing moieties .
- Functional groups like esters (e.g., methyl ester in N-(2-hydroxyethyl) derivative) improve solubility but may reduce metabolic stability .
(a) Role in Enzyme Interactions
- L-Alanine Dehydrogenase Specificity : Unmodified L-alanine is critical in bacterial spore germination via L-alanine dehydrogenase, which binds L-alanine specifically . Substitution with bulky groups (e.g., cyclopropyl) may disrupt this interaction, altering germination pathways.
- Bacterial Growth Modulation : Pretreatment with L-alanine enhances Bacillus subtilis growth by upregulating metabolic genes . N-substituted analogs like the cyclopropyl derivative may exhibit divergent effects due to steric hindrance.
Preparation Methods
N-Alkylation of L-Alanine Derivatives
A primary route to N-cyclopropyl-L-alanine involves N-alkylation of L-alanine or its protected derivatives. L-Alanine’s amino group can react with cyclopropyl halides (e.g., cyclopropyl bromide) under basic conditions. However, direct alkylation is often hindered by competing side reactions, such as over-alkylation or racemization. To mitigate this, protective group strategies are employed:
-
Protection of the Amino Group :
The amino group is protected using tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. For example, Boc-L-alanine is treated with cyclopropyl bromide in the presence of a base like potassium carbonate in dimethylformamide (DMF) at 60°C. After alkylation, the Boc group is removed via acidolysis (e.g., trifluoroacetic acid) to yield N-cyclopropyl-L-alanine. -
Solvent and Temperature Optimization :
The patent WO2002074728A1 highlights the importance of temperature control (20–80°C) and solvent selection (ethanol/water or ethanol/cyclohexane mixtures) to minimize racemization and byproduct formation. Similar conditions could stabilize the reactive intermediates in N-alkylation.
Reductive Amination
An alternative method employs reductive amination between cyclopropylamine and a keto acid precursor. For instance, pyruvic acid reacts with cyclopropylamine in the presence of a reducing agent like sodium cyanoborohydride. This one-pot reaction avoids the need for protective groups but requires precise pH control (4–6) to favor imine formation.
Cyclopropanation of α,β-Unsaturated Alanine Derivatives
Inspired by the synthesis of 3-(trans-2'-nitrocyclopropyl)alanine, a cyclopropane ring could be introduced via conjugate addition. Here, α,β-unsaturated L-alanine derivatives undergo cyclopropanation using sulfonium ylides or diazo compounds. For example, treatment with trimethylsulfoxonium iodide under basic conditions generates the cyclopropane ring adjacent to the amino group.
Purification and Crystallization Techniques
Solvent-Based Crystallization
Crystallization is critical for obtaining high-purity N-cyclopropyl-L-alanine. The patent WO2002074728A1 details methods for analogous compounds, emphasizing:
-
Solvent Systems : Ethanol/water (7:3 v/v) or ethanol/cyclohexane (2:1 v/v) mixtures optimize crystal yield and purity.
-
Cooling Rates : Controlled cooling (≤50% crystal output/hour) minimizes impurity incorporation. For example, cooling from 65°C to 20°C over 2 hours achieves 83% yield with 99.9% purity.
Impurity Removal
Key impurities include unreacted starting materials and diastereomers. The patent demonstrates that adjusting pH during crystallization (4–5) effectively removes acidic byproducts like N-(1(S)-carboxy-3-phenylpropyl)-L-alanine. Similar pH control could isolate N-cyclopropyl-L-alanine from synthetic mixtures.
Analytical Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with chiral stationary phases resolves enantiomeric impurities. The patent reports detection limits below 0.05% for stereoisomers, a standard applicable to N-cyclopropyl-L-alanine.
Spectroscopic Confirmation
-
NMR Spectroscopy : ¹H NMR confirms the cyclopropyl group via characteristic triplet signals at δ 0.5–1.0 ppm (cyclopropane protons) and coupling constants (J = 4–6 Hz).
-
Mass Spectrometry : ESI-MS ([M+H]+ = 144.1) verifies molecular weight.
Applications and Derivatives
N-Cyclopropyl-L-alanine serves as a precursor for protease inhibitors and angiotensin-converting enzyme (ACE) analogs. Its cyclopropyl group enhances metabolic stability compared to linear alkyl chains, a feature leveraged in drug design .
Q & A
Q. What are the recommended synthetic routes for preparing L-Alanine, N-cyclopropyl- (9CI), and how do reaction conditions influence yield?
- Methodological Answer : L-Alanine derivatives, such as esterified analogs (e.g., Ethyl propylalaninate), are typically synthesized via acid-catalyzed esterification under reflux conditions . For N-cyclopropyl substitution, analogous methods may involve nucleophilic substitution using cyclopropylamine under anhydrous conditions. Key parameters include:
- Catalyst : Sulfuric acid or p-toluenesulfonic acid for esterification.
- Temperature : 60–80°C to optimize reaction kinetics.
- Purification : Column chromatography or recrystallization to isolate the product.
Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy.
Q. How can researchers validate the structural integrity of L-Alanine, N-cyclopropyl- (9CI) post-synthesis?
- Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques:
- FTIR Spectroscopy : Identifies functional groups (e.g., amine, carboxyl) and cyclopropyl C-H stretching (~3000–3100 cm⁻¹) .
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm).
- Powder XRD : Validates crystallinity and compares "d-spacing" with reference databases (e.g., ICDD) .
- EDX Analysis : Confirms elemental composition (C, N, O) in doped crystals .
Q. What are the stability considerations for L-Alanine, N-cyclopropyl- (9CI) under varying pH and temperature conditions?
- Methodological Answer : Stability studies should assess:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- pH Sensitivity : Hydrolysis kinetics in acidic/basic media (e.g., ester or amide bond cleavage at pH <3 or >10).
- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products.
For analogs like β-Alanine derivatives, stability in biological buffers (e.g., PBS) is critical for metabolic studies .
Advanced Research Questions
Q. How does the cyclopropyl group in L-Alanine, N-cyclopropyl- (9CI) influence its interaction with bacterial alanine racemase?
- Methodological Answer : Cyclopropyl groups are sterically rigid, potentially disrupting enzyme-substrate binding. Experimental approaches include:
- Enzyme Assays : Measure inhibition kinetics (Ki) using purified alanine racemase.
- Molecular Docking : Simulate binding affinity with software like AutoDock Vina.
- Comparative Studies : Contrast with β-haloalanines, which act as suicide inhibitors of alanine racemase .
Contradictions in inhibition data (e.g., IC₅₀ variability) may arise from enzyme source differences (e.g., Bacillus subtilis vs. E. coli) .
Q. What strategies resolve contradictions in spectroscopic data for L-Alanine derivatives, such as conflicting IR assignments?
- Methodological Answer : Discrepancies in IR spectra (e.g., NH stretching in doped crystals) require:
- Control Experiments : Compare spectra of pure L-Alanine vs. doped analogs.
- Computational Validation : Density functional theory (DFT) simulations to predict vibrational modes .
- Multi-Technique Cross-Validation : Pair IR with Raman spectroscopy or XPS for functional group confirmation.
For example, FTIR studies of L-Alanine-capped ZnO nanorods resolved ambiguities via DFT-predicted Zn–O bonding .
Q. How can L-Alanine, N-cyclopropyl- (9CI) be applied in material science, such as modifying semiconductor interfaces?
- Methodological Answer : Amino acid capping agents (e.g., L-Alanine on ZnO nanorods) enhance carrier concentration in semiconductors:
- Synthesis : Hydrothermal growth of ZnO nanorods with L-Alanine derivatives as capping ligands.
- Electrochemical Analysis : Mott-Schottky plots to measure flat-band potential and carrier density.
- Device Integration : Test in heterojunction diodes (e.g., ZnO/CuI) to assess photovoltaic efficiency improvements .
Cyclopropyl groups may alter electron-donor capacity compared to methyl or ethyl substituents.
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activities of L-Alanine derivatives?
- Methodological Answer : Contradictory data (e.g., antimicrobial vs. inert activity) require:
- Strain-Specific Testing : Evaluate against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Metabolite Profiling : LC-MS to detect hydrolysis products (e.g., free L-Alanine) in cell cultures.
- Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., CLSI guidelines).
For example, N-hydroxy derivatives show antioxidant activity via radical scavenging, but results vary with assay type (e.g., DPPH vs. ABTS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
